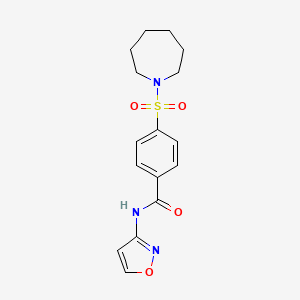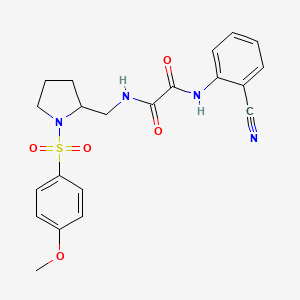
N1-(2-cyanophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-cyanophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H22N4O5S and its molecular weight is 442.49. The purity is usually 95%.
BenchChem offers high-quality N1-(2-cyanophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-cyanophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structure and Conformation Analysis
The crystal structure and molecular conformation of related compounds have been explored for potential antineoplastic (anti-cancer) applications. A study by Banerjee et al. (2002) detailed the structural analysis of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, highlighting its potential as an antineoplastic agent through X-ray analysis and AM1 molecular orbital methods. This research signifies the importance of structural analysis in developing pharmaceutical agents with potential cancer-fighting properties (Banerjee et al., 2002).
Coordination Chemistry and Metal Complexes
The coordination chemistry of related compounds has been explored for their potential applications. Bermejo et al. (2000) synthesized different compounds through the reaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene, investigating their interaction with nickel centers. This study provides insight into the structural versatility and potential applications of such compounds in creating new materials or as ligands in coordination chemistry (Bermejo et al., 2000).
Insecticide Metabolism
Research into the metabolism of sulfoximine and neonicotinoid insecticides by the cytochrome P450 monooxygenase CYP6G1 in Drosophila melanogaster reveals important insights into the biological activity and potential applications of sulfoximine-based compounds. Sparks et al. (2012) highlighted the effectiveness of sulfoxaflor, a related compound, against sap-feeding pest insects, providing a basis for its lack of cross-resistance in pest insect strains resistant to other insecticides. This study underscores the importance of understanding the metabolic pathways and resistance mechanisms for the development of effective insect control agents (Sparks et al., 2012).
Novel Syntheses and Reactions
The synthesis of related compounds and their reactions offer potential for discovering new biological activities. For instance, the synthesis of 4-(trifluoromethyl)pyrrolidines containing various substituents by Markitanov et al. (2016) through 1,3-dipolar cycloaddition reactions opens new avenues for the development of compounds with unique properties for scientific and industrial applications (Markitanov et al., 2016).
Propriétés
IUPAC Name |
N'-(2-cyanophenyl)-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S/c1-30-17-8-10-18(11-9-17)31(28,29)25-12-4-6-16(25)14-23-20(26)21(27)24-19-7-3-2-5-15(19)13-22/h2-3,5,7-11,16H,4,6,12,14H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYURGUXSRRYRSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyanophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

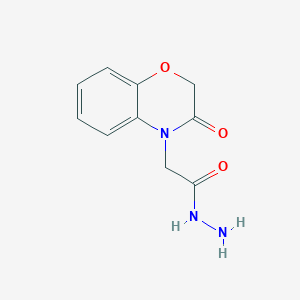
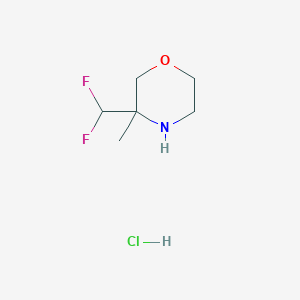
![2-(2,4-dichlorophenoxy)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2995733.png)
![1-Prop-2-enoyl-N-[1-[3-(trifluoromethyl)phenyl]cyclobutyl]piperidine-4-carboxamide](/img/structure/B2995735.png)
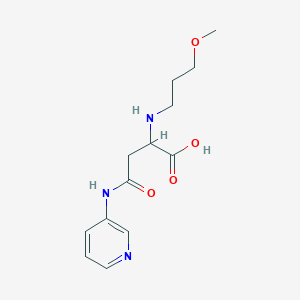
![2-chloro-N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-6-fluorobenzamide](/img/structure/B2995739.png)
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid](/img/structure/B2995740.png)
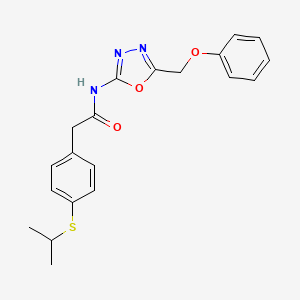

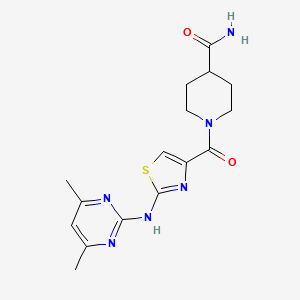

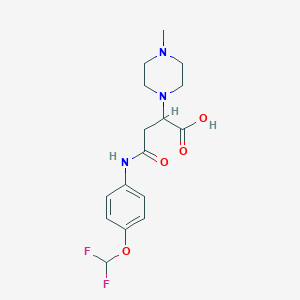
![2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}acetic acid](/img/structure/B2995750.png)
